2-Ethyl-2-phenyl-1,3-dioxane
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Overview
Description
2-Ethyl-2-phenyl-1,3-dioxane is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The presence of both ethyl and phenyl groups in its structure makes it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a ketone or aldehyde with 1,3-propanediol under acidic conditions. For instance, the use of toluenesulfonic acid as a catalyst in refluxing toluene allows for the continuous removal of water from the reaction mixture, facilitating the formation of the dioxane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors with efficient water removal systems such as Dean-Stark apparatus or molecular sieves. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to the formation of alcohols or hydrocarbons .
Scientific Research Applications
2-Ethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-2-phenyl-1,3-dioxane involves its ability to form stable acetal or ketal structures, which protect sensitive functional groups during chemical reactions . The compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further transformations .
Comparison with Similar Compounds
1,3-Dioxane: A parent compound with similar stability and reactivity.
1,3-Dioxolane: An isomer with a five-membered ring structure, offering different reactivity and applications.
2-Phenyl-1,3-dioxane: A closely related compound with a phenyl group at the 2-position, similar to 2-ethyl-2-phenyl-1,3-dioxane.
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which influence its chemical properties and reactivity. This combination makes it a valuable compound for specific applications where both stability and reactivity are required .
Properties
CAS No. |
59356-54-6 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-2-12(13-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
KXOJJQWBUJZJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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